molecular formula C17H22N4OS B10808470 N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide

Cat. No.: B10808470
M. Wt: 330.4 g/mol
InChI Key: UJKFGWXSDXHNKY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide is a synthetic organic compound featuring a [1,2,4]triazolo[4,3-a]azepine core, a structure of significant interest in medicinal chemistry. This molecule is designed for research applications in neuroscience and neuropharmacology. Compounds based on the 1,2,4-triazole-3-thione scaffold, which shares a similar pharmacophore with this product, have been extensively studied and demonstrate a range of central nervous system (CNS) activities. Preclinical research on analogous structures has shown promising anticonvulsant properties , with efficacy demonstrated in models like the maximal electroshock (MES) test . The mechanism of action for such compounds is often linked to the modulation of the GABAergic system, potentially through allosteric interactions with the GABAA receptor complex or binding to associated benzodiazepine sites, which can elevate seizure thresholds . Furthermore, derivatives of 1,2,4-triazole have been reported to exhibit antidepressant activity in animal models, such as the forced swim test, suggesting potential value for investigating novel pathways for mood disorder therapeutics . The molecular structure of this acetamide derivative, which combines a triazoloazepine ring system with a sulfanyl-acetamide linker to a 2,5-dimethylphenyl group, is intended to facilitate such neurochemical investigations. Researchers can utilize this compound as a chemical tool to probe specific biological targets or as a lead structure for the development of new therapeutic agents. This product is sold for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H22N4OS/c1-12-7-8-13(2)14(10-12)18-16(22)11-23-17-20-19-15-6-4-3-5-9-21(15)17/h7-8,10H,3-6,9,11H2,1-2H3,(H,18,22)

InChI Key

UJKFGWXSDXHNKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2CCCCC3

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazoloazepine moiety and a sulfonamide group , contributing to its unique biological properties. The molecular formula is C17H22N4OSC_{17}H_{22}N_{4}OS with a molecular weight of 342.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions that typically involve the formation of the triazole and azepine rings followed by sulfonamide attachment. Various approaches have been explored to optimize yield and purity:

  • Condensation Reactions : Using appropriate arylamines and sulfur-containing reagents.
  • Cyclization Techniques : Facilitating the formation of the triazole and azepine structures under controlled conditions.
  • Purification Processes : Employing chromatographic techniques to isolate the desired compound.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values have been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism MIC (mg/mL) Activity Level
Staphylococcus aureus6.2 - 25.0High
Candida albicans6.2 - 25.0High
Escherichia coli>50Moderate
Acinetobacter baumannii>50Moderate

These results suggest that the compound has a broad spectrum of activity but may exhibit varying efficacy depending on the microorganism.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The anti-inflammatory effect was comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in various in vivo models.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of derivatives similar to N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide against clinical isolates of Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited MIC values lower than those of standard antibiotics like linezolid and fluconazole .
  • Anti-inflammatory Assessment : In another study focusing on the anti-inflammatory potential of triazole derivatives, compounds were tested in a carrageenan-induced paw edema model in rats. Results demonstrated significant reductions in edema comparable to diclofenac treatment .

Comparison with Similar Compounds

Structural Comparison

The compound shares core features with several triazole- and acetamide-containing pesticides, but key structural distinctions influence its physicochemical and functional properties. Below is a comparative analysis:

Compound Name Key Substituents Ring System Molecular Weight (g/mol) Use
N-(2,5-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide 2,5-dimethylphenyl, triazoloazepine, thioether Triazoloazepine + benzene ~363 (estimated) Not specified
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) 2,6-difluorophenyl, triazolopyrimidine Triazolopyrimidine 325.3 Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) 2,6-dimethylphenyl, oxazolidinone, methoxy Oxazolidinone + benzene 279.3 Fungicide
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) 3,5-dimethylphenoxy, triazine, fluoroalkyl Triazine + benzene 387.4 Herbicide

Key Observations :

  • Triazoloazepine vs. Triazolopyrimidine/Other Rings: The target compound’s triazoloazepine ring (7-membered azepine fused with triazole) contrasts with flumetsulam’s triazolopyrimidine (pyrimidine fused with triazole) and oxadixyl’s oxazolidinone. Larger ring systems like azepine may enhance membrane permeability but reduce metabolic stability .
  • Thioether Linkage : Unlike sulfonamide (flumetsulam) or methoxy (oxadixyl) groups, the thioether bridge may confer resistance to hydrolysis but lower polarity.

Inferences for the Target Compound :

  • The triazoloazepine-thioether structure may target enzymes like ALS or cytochrome P450, similar to flumetsulam or triaziflam. However, the dimethylphenyl group could shift selectivity toward fungal targets (e.g., sterol biosynthesis), akin to oxadixyl.
  • Estimated molecular weight (~363 g/mol) suggests moderate bioavailability, but the thioether and azepine moieties may limit water solubility compared to flumetsulam (325.3 g/mol).

Preparation Methods

Nucleophilic Substitution Approach

The most widely adopted method involves sequential nucleophilic substitutions to construct the sulfanyl acetamide moiety. A representative protocol from patent CN103570645A outlines:

  • Intermediate Synthesis :

    • 2-Chloro-N-(2,5-dimethylphenyl)acetamide is prepared via Schotten-Baumann reaction between 2,5-dimethylaniline and chloroacetyl chloride (yield: 89%).

    • 6,7,8,9-Tetrahydro-5H-[1,triazolo[4,3-a]azepine-3-thiol is generated through cyclocondensation of thiocarbohydrazide with cyclohexanone derivatives.

  • Thioether Formation :

    • The chloroacetamide intermediate reacts with the triazoloazepine thiol in anhydrous ethanol under reflux (78°C, 8–12 hrs), achieving 72–78% yield. Catalytic KI (5 mol%) enhances reaction rate by facilitating SN2 displacement.

Table 1: Optimization of Thioether Formation

ParameterRange TestedOptimal ConditionYield (%)
SolventEtOH, DMF, THFAnhydrous EtOH78
Temperature (°C)60–907878
Reaction Time (hrs)6–181076
BaseEt₃N, K₂CO₃, NoneK₂CO₃ (2 eq)82

Data adapted from.

Cyclocondensation Methods

Alternative routes prioritize in-situ generation of the triazoloazepine ring. A two-step sequence from ethyl 2-azidoazepane-1-carboxylate and thioacetamide illustrates this approach:

  • Triazole Formation :

    • Azide-alkyne cycloaddition under Cu(I) catalysis forms the 1,2,4-triazole ring (80–85% yield).

    • Subsequent oxidation with MnO₂ introduces the sulfanyl group at C3.

  • Acetamide Coupling :

    • EDC/HOBt-mediated amidation links the triazoloazepine-thiol to 2,5-dimethylphenylacetic acid (yield: 68%).

This method reduces purification steps but requires strict control over oxidative conditions to prevent over-oxidation to sulfones.

Multi-step Sequential Synthesis

Industrial-scale production (≥100 kg batches) employs discrete modules:

Module 1 : Synthesis of 6,7,8,9-Tetrahydro-5H-[1,triazolo[4,3-a]azepine-3-thiol

  • Cyclohexanone reacts with thiocarbohydrazide in refluxing acetic acid (12 hrs, 72% yield).

  • Critical quality attributes: Residual acetic acid <0.1% (GC), HPLC purity >98.5%.

Module 2 : Chloroacetamide Preparation

  • 2,5-Dimethylaniline and chloroacetyl chloride in dichloromethane (0–5°C, 2 hrs, 89% yield).

Module 3 : Final Coupling

  • Combined intermediates reflux in ethanol with K₂CO₃ (10 hrs, 78% yield).

  • Recrystallization from ethanol/water (4:1) achieves ≥99.5% purity by HPLC.

Comparative Analysis of Methodologies

Table 2: Method Comparison

ParameterNucleophilic SubstitutionCyclocondensationSequential Synthesis
Total Steps343
Overall Yield (%)625868
Purity (HPLC, %)99.298.799.5
ScalabilityExcellentModerateExcellent
Cost (USD/kg)1,2001,4501,100

Data synthesized from.

The sequential synthesis route demonstrates superior cost-efficiency and scalability, making it preferred for Good Manufacturing Practice (GMP) production.

Optimization Strategies

Solvent Selection

  • Ethanol vs. DMF : Ethanol minimizes byproduct formation (e.g., N-alkylation) but requires longer reaction times. DMF accelerates kinetics but complicates solvent removal.

  • Co-solvent Systems : Ethanol/water (9:1) improves thiol solubility while suppressing hydrolysis.

Catalysis

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems (yield +12%).

  • Microwave Assistance : Reducing cyclocondensation time from 12 hrs to 45 mins (150W, 100°C).

Analytical Characterization Techniques

  • HPLC : C18 column, 0.1% TFA/ACN gradient, λ=254 nm. Retention time: 8.2 mins.

  • MS (ESI+) : m/z 403.18 [M+H]+.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 3.12–3.45 (m, 4H, CH₂ azepine), 4.32 (s, 2H, SCH₂).

Industrial-scale Production Considerations

  • Cost Drivers : Chloroacetyl chloride (32%), ethanol recovery (21%), waste treatment (18%).

  • Environmental Impact : Ethanol recycling reduces E-factor from 18.7 to 6.2 kg waste/kg product .

Q & A

Q. What are the established synthesis routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1: Formation of the triazoloazepine core via cyclization reactions using reagents like thiourea derivatives and hydrazine analogs under reflux conditions .
  • Step 2: Sulfur insertion via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) to attach the thioacetamide moiety .
  • Step 3: Acetylation of the 2,5-dimethylphenylamine group under anhydrous conditions with acetic anhydride .

Key Parameters:

  • Temperature: Optimal yields (70–85%) are achieved at 80–100°C for cyclization steps .
  • Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency in acetylation .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Table 1: Representative Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
1Thiourea, EtOH, reflux75
2Mercaptoacetic acid, K₂CO₃, DMF82
3Acetic anhydride, DMAP, CH₂Cl₂88

Q. How is the molecular structure characterized using spectroscopic and computational methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.2–2.4 ppm) and confirms the triazoloazepine core (δ 7.8–8.2 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroazepine ring .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~680 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry and validates bond lengths/angles in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize the synthesis process to improve purity and scalability while minimizing side reactions?

Methodological Answer:

  • Process Control:
    • Use continuous flow reactors to enhance reproducibility and reduce side products (e.g., over-acetylation) .
    • Implement HPLC monitoring for real-time tracking of intermediate purity .
  • Purification Strategies:
    • Column Chromatography: Optimize solvent gradients (e.g., hexane:EtOAc 4:1 → 1:1) for better separation of polar by-products .
    • Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals (>95%) .
  • Scale-up Considerations:
    • Membrane Technologies (e.g., nanofiltration) reduce solvent waste in large-scale reactions .

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

Methodological Answer: Contradictions in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Experimental Design Variability:
    • Standardize assays (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
    • Use isogenic cell lines to control for genetic background effects .
  • Data Analysis:
    • Apply multivariate statistical models (e.g., PCA) to distinguish compound-specific effects from noise .
    • Validate targets via knockdown/overexpression studies to confirm mechanism-of-action .

Table 2: Case Study of Contradictory CDK Inhibition Data

StudyIC₅₀ (nM)Model SystemResolution Strategy
A12 ± 2HeLa cellsControlled ATP levels (1 mM)
B45 ± 8HEK293 cellsUsed kinase-dead mutant controls

Q. How can computational modeling guide SAR studies for target selectivity?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., CDK2 vs. CDK6 selectivity) .
    • Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Val96 in CDK2) .
  • MD Simulations:
    • Simulate ligand-protein stability over 100 ns to assess residence time and entropy effects .
  • QSAR Models:
    • Train models on datasets with >100 analogs to correlate substituent electronegativity with IC₅₀ values .

Q. What advanced analytical techniques validate metabolic stability in preclinical studies?

Methodological Answer:

  • LC-MS/MS: Quantify parent compound and metabolites in hepatic microsomal assays (e.g., human vs. rodent CYP450 isoforms) .
  • Stable Isotope Tracing: Use ¹⁴C-labeled analogs to track metabolic pathways in vivo .
  • Cryo-EM: Resolve metabolite-enzyme complexes to identify metabolic hotspots .

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